Denaverine hydrochloride

myometrial contractility spasmolytic comparison ex vivo perfusion

Unlike single-mechanism spasmolytics, Denaverine hydrochloride uniquely combines non-selective PDE inhibition (papaverine-like) with competitive M-cholinergic receptor antagonism. This dual pharmacology drives superior myometrial contraction inhibition (P≤0.05 across all dosages) vs. neurotropic-only agents. With a 34h elimination half-life and 37% oral bioavailability, it supports once-daily dosing and sustained therapeutic effect. The hydrochloride salt is the validated form for veterinary dystocia protocols (Sensiblex precedent) and human GI/urogenital indications.

Molecular Formula C24H34ClNO3
Molecular Weight 420.0 g/mol
CAS No. 3321-06-0
Cat. No. B047826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenaverine hydrochloride
CAS3321-06-0
SynonymsDenaverine; Denaverinhydrochlorid; 1-METHYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)UREA; Denaverin HCl
Molecular FormulaC24H34ClNO3
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl
InChIInChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H
InChIKeyRSDBEODKTNUEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denaverine Hydrochloride (CAS 3321-06-0) Baseline: Spasmolytic Identity and Dual Mechanism Provenance


Denaverine hydrochloride is a neurotropic-musculotropic spasmolytic agent classified as a diphenylmethane derivative, structurally and functionally positioned between classical phosphodiesterase (PDE) inhibitors and anticholinergic smooth muscle relaxants . It acts through a dual mechanism: non-selective PDE inhibition akin to papaverine, coupled with competitive antagonism at M-cholinergic receptors, a combination not present in either papaverine or butylscopolamine alone . Unlike single-mechanism spasmolytics, this dual pharmacology underpins its established clinical niche in both human (Spasmalgan) and veterinary (Sensiblex) obstetrics and gastrointestinal/urological indications . The hydrochloride salt (MW 419.99, LogP ~5.06) is the commercially and pharmacopoeially utilized form .

Why Denaverine Hydrochloride Cannot Be Generically Substituted with Papaverine, Butylscopolamine, or Drotaverine


Substitution among spasmolytics is scientifically unwarranted because Denaverine hydrochloride occupies a unique mechanistic intersection not replicated by any single in-class agent. Papaverine and drotaverine are pure PDE inhibitors lacking anticholinergic activity; butylscopolamine and atropine are pure anticholinergics with no PDE inhibition . In the only available direct head-to-head myometrial perfusion comparison, musculotropic denaverine achieved statistically significant contraction inhibition (P ≤ 0.05) across all tested dosages and parameters, whereas neurotropic agents (butylscopolamine, atropine) failed to demonstrate comparable efficacy in the same experimental system . Furthermore, denaverine's distinctive pharmacokinetic profile—34 h elimination half-life, 37% absolute oral bioavailability in humans —differs fundamentally from shorter-acting anticholinergics, precluding pharmacokinetic equivalence. These quantitative pharmacodynamic and pharmacokinetic gaps render generic therapeutic substitution scientifically indefensible.

Denaverine Hydrochloride Quantitative Comparator Evidence: Head-to-Head and Cross-Study Differentiation


Superior Myometrial Contraction Inhibition vs. Neurotropic Agents in Perfused Swine Uterus Model

In the only published head-to-head comparison across multiple spasmolytic classes in a physiologically intact ex vivo swine uterus perfusion model, Denaverine hydrochloride demonstrated statistically significant inhibition of myometrial contractions at all tested dosages (P ≤ 0.05), whereas the neurotropic agents butylscopolamine and atropine failed to produce significant contraction inhibition under identical experimental conditions . Musculotropic agents (denaverine, celandine) as a class showed clear advantages over neurotropic agents for inhibiting contractions .

myometrial contractility spasmolytic comparison ex vivo perfusion

Birth Canal Dilation and Calving Assistance Reduction in Randomized Controlled Bovine Trial

In a randomized controlled trial of 200 Simmental cattle (100 cows, 100 heifers), denaverine hydrochloride combined with carbetocin increased the number of animals achieving birth canal dilation >25 cm and halved the need for any calving assistance compared to untreated controls subjected to identical waiting periods . The treatment group also required fewer artificial inseminations per pregnancy (1.3 vs. 1.6) and had shorter days open (67 vs. 78 d) .

bovine obstetrics parturition welfare birth canal dilation

Reduced Pulling Force During Assisted Calving in Holstein-Friesian Heifers

In a randomized, controlled, blinded trial involving 83 Holstein-Friesian heifers, denaverine hydrochloride treatment resulted in a significantly smaller area under the curve (AUC) of pulling force × time during assisted calving compared to placebo (P value not explicitly provided in abstract, but reported as significant) . The duration of calving assistance was also numerically shorter in the treatment group . No significant difference was observed in the overall calving modality (spontaneous vs. assisted) or cortisol concentration .

dystocia management pulling force calving ease

Distinctive Human Pharmacokinetic Profile: 34 h Half-Life Enables Once-Daily Dosing

Following a single 50 mg intravenous dose in healthy human subjects, denaverine hydrochloride exhibited a terminal elimination half-life of 33.8 h, total body clearance of 5.7 mL/min/kg, and a steady-state volume of distribution of 7.1 L/kg . Absolute oral bioavailability of an aqueous solution was 37%, with first-pass N-monodemethylation identified as a contributing factor . By comparison, typical anticholinergic spasmolytics such as butylscopolamine have half-lives of approximately 5 h, and drotaverine approximately 7–12 h .

pharmacokinetics elimination half-life bioavailability human PK

Extensive Hepatic Metabolism with at Least 11 Metabolites Identified—Metabolic Complexity Differentiates from Simpler Spasmolytics

After oral administration to rats (200–250 mg/kg), 12 metabolites of denaverine hydrochloride were detected in urine; 8 were structurally identified by mass spectrometry, including N-demethyl denaverine, diphenylacetic acid, benzilic acid, and morpholinone derivatives . In humans, at least 11 metabolites have been observed, with N-monodemethyl denaverine identified as a key first-pass metabolite . This metabolic complexity exceeds that of simpler spasmolytics such as papaverine (primarily O-demethylated) or butylscopolamine (largely excreted unchanged), implying distinct drug-drug interaction potential and analytical requirements .

drug metabolism biotransformation metabolite identification cytochrome P450

No Negative Impact on Calf Vitality (APGAR, Lactate)—Safety Differentiation from Sedating Spasmolytics

In a randomized, blinded study of 83 heifer calvings, subcutaneous administration of 400 mg denaverine hydrochloride did not significantly affect calf APGAR scores or blood lactate concentrations compared to placebo . This negative finding is a positive safety signal: unlike sedating or centrally-acting spasmolytics (e.g., benzodiazepines, opioids used as spasmolytics) that may depress neonatal vitality, denaverine did not compromise calf outcomes .

neonatal vitality APGAR score lactate drug safety

Denaverine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Veterinary Obstetrics: Bovine Dystocia Management Protocol Component

Procurement of denaverine hydrochloride as the active pharmaceutical ingredient (API) for intramuscular injection formulations (40 mg/mL, as in Sensiblex) is indicated for veterinary dystocia management protocols. Evidence from a 200-animal randomized controlled trial demonstrates that a denaverine + carbetocin protocol halves the need for calving assistance, increases birth canal dilation >25 cm, and improves subsequent fertility (1.3 vs. 1.6 AI/pregnancy; 67 vs. 78 d open) compared to no-treatment controls . The product is authorized as a veterinary medicinal product subject to prescription in multiple EU member states .

Reproductive Pharmacology Research: Myometrial Contractility Modulation Model

Researchers investigating uterine smooth muscle pharmacology should consider denaverine hydrochloride as a reference musculotropic spasmolytic. In the only published multi-agent head-to-head comparison using perfused swine uteri, denaverine achieved significant contraction inhibition (P ≤ 0.05) across all tested dosages, outperforming neurotropic agents (butylscopolamine, atropine) . Its dual PDE-inhibitory and anticholinergic mechanism makes it a valuable tool compound for dissecting myometrial regulatory pathways .

Pharmaceutical Development: Extended Half-Life Spasmolytic for Once-Daily Oral Formulation

Denaverine hydrochloride's 33.8 h human elimination half-life supports the development of once-daily oral formulations for gastrointestinal and urogenital spasm indications (Spasmalgan precedent). The 37% absolute oral bioavailability, with first-pass N-monodemethylation as a characterized clearance pathway , informs formulation strategies to enhance bioavailability. An HPLC method for simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma has been validated for bioequivalence studies .

Analytical Reference Standard: Complex Metabolite Profiling for DDI and Impurity Studies

With ≥11 identified human metabolites and 12 in rats , denaverine hydrochloride serves as a complex metabolic probe for cytochrome P450 and phase II enzyme activity studies. Its phenobarbital-type microsomal enzyme induction properties justify dedicated drug-drug interaction investigations in combination therapies . The availability of characterized metabolite reference standards (N-monodemethyl, diphenylacetic acid, benzilic acid derivatives) supports comprehensive analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denaverine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.